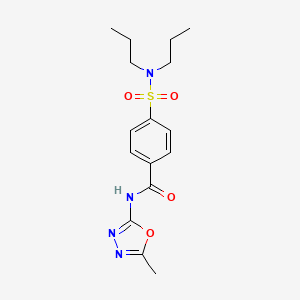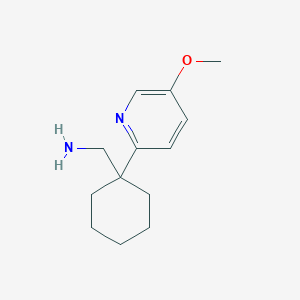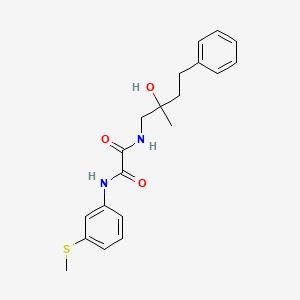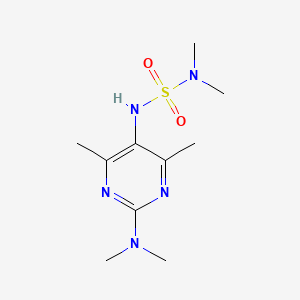
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine, also known as DMAP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DMAP is a white crystalline solid that is soluble in polar solvents and is commonly used as a catalyst in organic synthesis. In
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is commonly used as a catalyst in esterification and amidation reactions. In catalysis, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to enhance the efficiency of a variety of reactions, including the oxidation of alcohols and the reduction of imines. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been used as a tool to study the structure and function of enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is not fully understood, but it is believed to act as a nucleophilic catalyst in organic synthesis reactions. In biochemistry, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to interact with enzymes and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on human health have not been extensively studied. In animal studies, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in laboratory experiments is its high catalytic activity and selectivity. 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine is also relatively inexpensive and easy to handle. However, 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be sensitive to air and moisture, and its use may require specialized equipment and techniques.
Direcciones Futuras
There are many potential future directions for the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine. One area of research could be the development of new synthetic methods and applications for 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine in organic synthesis. Another area of research could be the study of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine's interactions with enzymes and proteins, which could lead to the development of new drugs and therapies. Additionally, the potential health effects of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine on humans could be further explored through toxicology studies.
Métodos De Síntesis
The synthesis of 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine and dimethylsulfamide. The reaction is typically carried out in anhydrous conditions with a strong base such as sodium hydride or potassium tert-butoxide. The yield of this reaction is typically high, and the purity of the resulting 2-(Dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine can be improved through recrystallization.
Propiedades
IUPAC Name |
2-(dimethylamino)-5-(dimethylsulfamoylamino)-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-7-9(13-18(16,17)15(5)6)8(2)12-10(11-7)14(3)4/h13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJCLWZARQUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76147863 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574537.png)
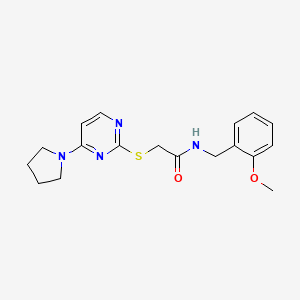
![5-[(Z)-(cyclohexylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2574542.png)
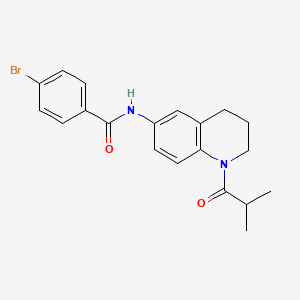

![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
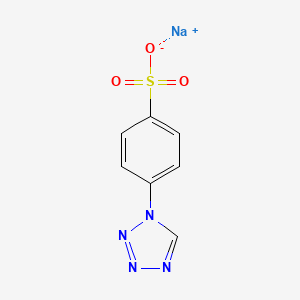
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)
![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

